molecular formula C12H17NO3 B8380257 Butyl (pyridin-3-yl)methoxyacetate

Butyl (pyridin-3-yl)methoxyacetate

Cat. No.: B8380257
M. Wt: 223.27 g/mol
InChI Key: KZQBMQHJNWRVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (pyridin-3-yl)methoxyacetate is an organic compound featuring a pyridine ring substituted at the 3-position with a methoxyacetate group esterified to a butyl chain. This structure combines aromaticity from the pyridine ring with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring and the ester group’s hydrolytic sensitivity.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

butyl 2-(pyridin-3-ylmethoxy)acetate

InChI

InChI=1S/C12H17NO3/c1-2-3-7-16-12(14)10-15-9-11-5-4-6-13-8-11/h4-6,8H,2-3,7,9-10H2,1H3

InChI Key

KZQBMQHJNWRVTD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Similarities: Both compounds contain a pyridin-3-yl group and a butyl ester. Key Differences:

  • Butyl (pyridin-3-yl)methoxyacetate lacks the piperidine moiety, which may reduce its conformational rigidity compared to PK03447E-1.
    • Physical Properties : PK03447E-1 is reported as a light yellow solid, while the physical state of this compound is unspecified in the provided evidence .

Reactivity and Stability

  • Hydrolytic Sensitivity: The ester group in this compound is prone to hydrolysis under acidic or basic conditions, a common trait shared with other esters like PK03447E-1. However, the presence of the amino group in PK03447E-1 may confer additional stability via intramolecular interactions .
  • Electron-Deficient Pyridine Ring : Both compounds’ pyridine rings participate in π-π stacking and dipole interactions, but the methoxyacetate group in this compound introduces a stronger electron-withdrawing effect compared to the carbamate group in PK03447E-1.

Data Table: Comparative Analysis

Property This compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
Molecular Formula C₁₂H₁₅NO₃ C₁₅H₂₁N₃O₂
Functional Groups Ester, pyridine Carbamate, piperidine, amine, pyridine
Physical State Not reported Light yellow solid
Reactivity Hydrolysis-prone ester Stable carbamate; amino group enhances hydrogen bonding
Safety Precautions Assumed similar to esters Respiratory, hand, and eye protection required

Research Findings and Limitations

  • The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogs like PK03447E-1.
  • Structural differences impact bioavailability and target affinity. For instance, PK03447E-1’s piperidine-amine structure may favor CNS penetration, whereas this compound’s ester group could limit metabolic stability .
  • Further experimental data (e.g., solubility, logP, synthetic yields) are required to validate these comparisons.

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